Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H14BrClO4 and a molecular weight of 409.67 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the etherification process. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The presence of the bromine and chlorobenzyl groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
- Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
These compounds share similar structural features but differ in the position of the chlorobenzyl group or the ester group. The uniqueness of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C18H14BrClO4, with a molecular weight of approximately 399.66 g/mol. Its structure consists of a benzofuran core substituted with a bromo group and a chlorophenyl ether, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 3.25 mg/mL to 42.30 µM against Hep-2, P815, and A549 cancer cell lines .
Table 1: Cytotoxicity of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Derivative A | Hep-2 | 3.25 |
Pyrazole Derivative B | P815 | 17.82 |
Ethyl Derivative C | A549 | 26 |
Benzofuran Derivative D | MCF7 | 14.31 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related benzofuran derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0048 mg/mL to 156.47 µM against various pathogens including E. coli and C. albicans .
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Pathogen | MIC (mg/mL) |
---|---|---|
Compound E | E. coli | 0.0195 |
Compound F | Bacillus mycoides | 0.0048 |
Compound G | C. albicans | 0.039 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, leading to microtubule disassembly, which is crucial for cell division .
- Antimicrobial Mechanisms : The structure may interfere with bacterial cell wall synthesis or function as a DNA intercalator, thereby inhibiting bacterial replication.
Case Studies
One notable study involved the synthesis and evaluation of various benzofuran derivatives, including the target compound, which were tested against multiple cancer cell lines. The results indicated that modifications in the side groups significantly affected the cytotoxic potential, underscoring the importance of structural optimization in drug design .
Another investigation focused on the antimicrobial properties of similar compounds, revealing that specific substitutions enhanced their efficacy against resistant strains of bacteria and fungi .
Properties
Molecular Formula |
C18H14BrClO4 |
---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-4-3-5-12(20)6-11/h3-8H,9H2,1-2H3 |
InChI Key |
KOGDEMSPZVVTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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